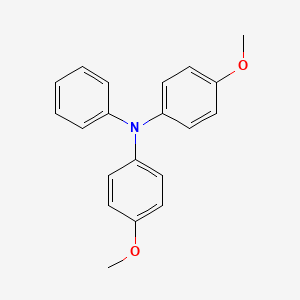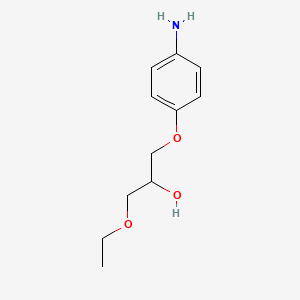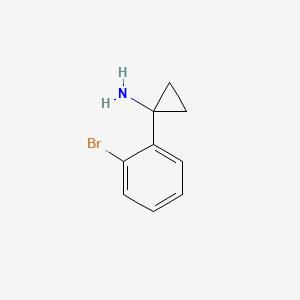
7-Methylindoline
Descripción general
Descripción
7-Methylindoline is a heterocyclic compound with the molecular formula C9H11N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
While specific synthesis methods for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are often synthesized using metal-free Lewis acids . These reactions are typically carried out in water, which has unique physical and chemical properties that aid many organic reactions .Molecular Structure Analysis
The molecular structure of 7-Methylindoline consists of a benzene ring fused to a pyrrole ring with a methyl group attached to the seventh carbon . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
7-Methylindoline can participate in various chemical reactions. For instance, it can undergo dehydrogenative silylation, a process that involves the direct selective silylation of (hetero)arenes with hydrosilanes . This reaction is catalyzed by metal-free Lewis acids .Physical And Chemical Properties Analysis
7-Methylindoline has a boiling point of 266 °C and a melting point of 80-84 °C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“7-Methylindoline” derivatives are explored for their potential in treating various diseases due to their pharmacological properties. They have been studied for anti-tumor , anti-bacterial , and anti-inflammatory effects, and as analgesics and treatments for cardiovascular diseases .
Antiviral Research
Compounds related to “7-Methylindoline”, such as methylisatins, have been evaluated for their antiviral activity against HIV-1 and HIV-2, showing promising results in inhibiting viral replication .
Organic Synthesis
“7-Methylindoline” can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures that are prevalent in many biologically active compounds .
Chemical Reactions
The compound’s derivatives have been utilized in regioselective Suzuki–Miyaura reactions, providing access to arylated methylisatins which are valuable intermediates in chemical synthesis .
Safety and Hazards
Direcciones Futuras
While specific future directions for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are frequently used as building blocks for pharmacologically-active drug candidates . Therefore, the development of new synthesis methods and the exploration of its biological properties could be potential future directions .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 7-methylindoline, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a way that maintains cellular homeostasis and impacts metabolism .
Biochemical Pathways
Indole and its derivatives, which include 7-methylindoline, are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism .
Action Environment
The environment can influence the action of indole derivatives, which include 7-methylindoline, through factors such as ph, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDSANSNOUOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495227 | |
| Record name | 7-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylindoline | |
CAS RN |
65673-86-1 | |
| Record name | 7-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65673-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the new method for synthesizing 7-methylindoline described in the research?
A1: The research describes a novel method for synthesizing 7-methylindoline by reducing 7-methylindole using a Zn-AlCl3·6H2O-H2O system under reflux conditions []. This method boasts a high yield of 92% when the molar ratio of 7-methylindole to Zn to AlCl3·6H2O is 1:1.5:0.05.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

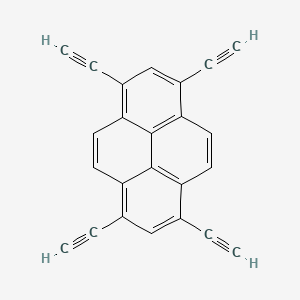
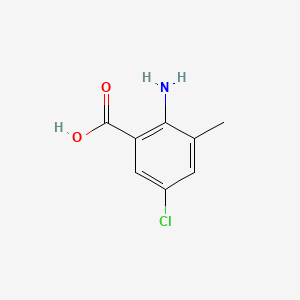

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-](/img/structure/B1589822.png)

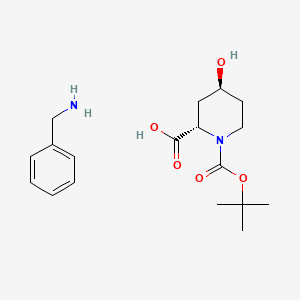
![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)
